molecular formula C23H18N4O4 B11021143 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11021143
M. Wt: 414.4 g/mol
InChI Key: OCKBWWSAZYKUPF-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and pyridine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization with the pyridine moiety. Common synthetic routes may include:

    Formation of Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization with Pyridine Moiety:

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can be compared with other similar compounds, such as:

    Isoindoloquinazoline Derivatives: These compounds share the isoindoloquinazoline core and may have similar biological activities.

    Pyridine-Containing Compounds: Compounds with pyridine moieties may exhibit similar chemical reactivity and applications.

    Acetamide Derivatives: These compounds share the acetamide functional group and may have comparable properties.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C23H18N4O4/c1-31-20-11-10-14(12-24-20)25-19(28)13-26-21-15-6-2-3-7-16(15)23(30)27(21)18-9-5-4-8-17(18)22(26)29/h2-12,21H,13H2,1H3,(H,25,28)

InChI Key

OCKBWWSAZYKUPF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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